molecular formula C30H32N6O4 B10830839 Ansornitinib CAS No. 1448874-96-1

Ansornitinib

Cat. No.: B10830839
CAS No.: 1448874-96-1
M. Wt: 540.6 g/mol
InChI Key: CIBINADBMIHXHZ-UHFFFAOYSA-N
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Description

Ansornitinib, also known as ANG-3070, is an orally active dual kinase inhibitor. It inhibits platelet-derived growth factor receptor and vascular endothelial growth factor receptor 2. This compound is primarily studied for its antifibrotic activity, making it useful in the research of diseases caused by abnormal or excessive fibrosis, such as those affecting the lungs, liver, kidneys, and gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ansornitinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production methods for this compound are also not widely disclosed. Typically, such processes involve scaling up the laboratory synthesis to an industrial scale, ensuring that the reaction conditions are optimized for large-scale production. This includes considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ansornitinib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Ansornitinib has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study kinase inhibition and its effects on various biochemical pathways.

    Biology: Investigated for its role in inhibiting platelet-derived growth factor receptor and vascular endothelial growth factor receptor 2, which are involved in cell signaling and growth.

    Medicine: Explored for its potential therapeutic effects in treating fibrotic diseases, such as idiopathic pulmonary fibrosis and focal segmental glomerulosclerosis.

    Industry: Utilized in the development of new antifibrotic agents and as a reference compound in pharmaceutical research .

Mechanism of Action

Ansornitinib exerts its effects by inhibiting the activity of platelet-derived growth factor receptor and vascular endothelial growth factor receptor 2. These receptors are involved in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these receptors, this compound can reduce fibrosis and inflammation in various tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ansornitinib

This compound is unique in its dual inhibition of platelet-derived growth factor receptor and vascular endothelial growth factor receptor 2, making it particularly effective in reducing fibrosis and inflammation. Its oral bioavailability and specific targeting of these receptors distinguish it from other similar compounds .

Properties

CAS No.

1448874-96-1

Molecular Formula

C30H32N6O4

Molecular Weight

540.6 g/mol

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C30H32N6O4/c1-34-15-17-36(18-16-34)19-25(37)35(2)22-11-9-21(10-12-22)31-27(20-7-5-4-6-8-20)26-23-13-14-24(30(39)40-3)32-28(23)33-29(26)38/h4-14,38H,15-19H2,1-3H3,(H,32,33)

InChI Key

CIBINADBMIHXHZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=N5)C(=O)OC)O

Origin of Product

United States

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